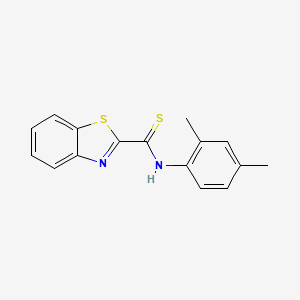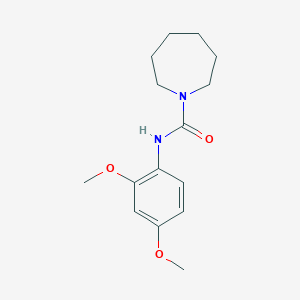
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was originally developed as a drug candidate for the treatment of solid tumors, but its development was discontinued due to limited efficacy in clinical trials. However, DMXAA continues to be studied for its potential use as a research tool in cancer biology.
Mécanisme D'action
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide is not fully understood, but it is thought to activate the immune system by inducing the production of cytokines and chemokines. This compound has also been shown to inhibit the formation of blood vessels that supply tumors with nutrients and oxygen, a process known as angiogenesis.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to induce the production of cytokines and chemokines, as well as activate immune cells such as macrophages and natural killer cells. This compound has also been shown to inhibit angiogenesis and induce tumor cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-established research tool. However, this compound has several limitations as well. It has limited efficacy in clinical trials, which may limit its relevance to human cancer biology. Additionally, this compound has been shown to have off-target effects, which may complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide. One potential direction is to study its use in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Another potential direction is to study its use in combination with targeted therapies, such as tyrosine kinase inhibitors. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential off-target effects.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide can be synthesized using a multi-step process starting with commercially available 2,4-dimethoxybenzaldehyde. The synthesis involves several chemical reactions, including a Grignard reaction and an amidation reaction, to produce the final product.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide has been studied for its potential use as a research tool in cancer biology. It has been shown to activate the immune system and induce tumor cell death in preclinical models. This compound has also been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-12-7-8-13(14(11-12)20-2)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSUAZNLCHNGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

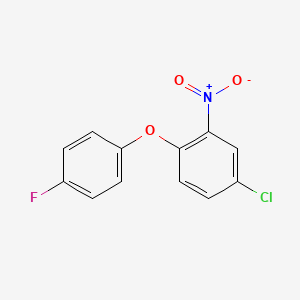
![(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)
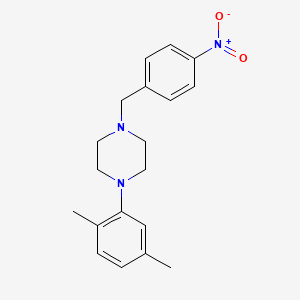
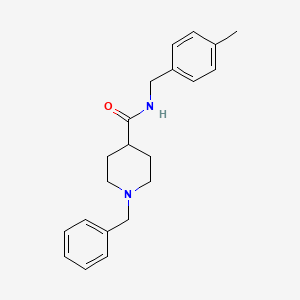
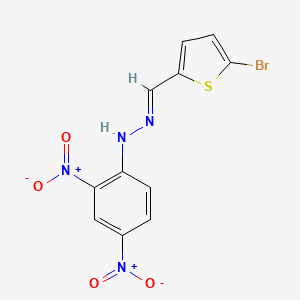

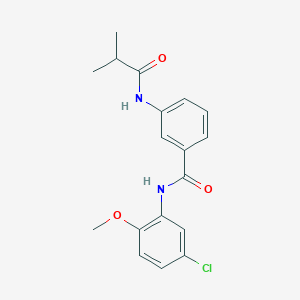

![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)

![1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B5693867.png)
![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693890.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5693895.png)
